molecular formula C15H12Br2N2 B13358980 2,8-Dibromo-6h,12h-5,11-methanodibenzo[b,f][1,5]diazocine

2,8-Dibromo-6h,12h-5,11-methanodibenzo[b,f][1,5]diazocine

Cat. No.: B13358980
M. Wt: 380.08 g/mol
InChI Key: QDNRQKBIWDAUIY-UHFFFAOYSA-N
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Description

2,8-Dibromo-6h,12h-5,11-methanodibenzo[b,f][1,5]diazocine is a chemical compound with the molecular formula C15H12Br2N2. It is a derivative of Tröger’s base, characterized by the presence of two bromine atoms at the 2 and 8 positions of the diazocine ring. The compound features a diazocine bridge that offsets the two aryl rings, creating a unique dihedral angle between them .

Properties

Molecular Formula

C15H12Br2N2

Molecular Weight

380.08 g/mol

IUPAC Name

5,13-dibromo-1,9-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10(15),11,13-hexaene

InChI

InChI=1S/C15H12Br2N2/c16-12-1-3-14-10(5-12)7-19-9-18(14)8-11-6-13(17)2-4-15(11)19/h1-6H,7-9H2

InChI Key

QDNRQKBIWDAUIY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)N3CC4=C(N1C3)C=CC(=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dibromo-6h,12h-5,11-methanodibenzo[b,f][1,5]diazocine typically involves the bromination of Tröger’s base. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 8 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,8-Dibromo-6h,12h-5,11-methanodibenzo[b,f][1,5]diazocine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

2,8-Dibromo-6h,12h-5,11-methanodibenzo[b,f][1,5]diazocine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,8-Dibromo-6h,12h-5,11-methanodibenzo[b,f][1,5]diazocine involves its interaction with molecular targets through its diazocine bridge and bromine atoms. These interactions can lead to changes in the structure and function of the target molecules, affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Tröger’s Base: The parent compound without bromine substitution.

    2,8-Dichloro-6h,12h-5,11-methanodibenzo[b,f][1,5]diazocine: A similar compound with chlorine atoms instead of bromine.

    2,8-Dimethyl-6h,12h-5,11-methanodibenzo[b,f][1,5]diazocine: A derivative with methyl groups at the 2 and 8 positions.

Uniqueness

2,8-Dibromo-6h,12h-5,11-methanodibenzo[b,f][1,5]diazocine is unique due to the presence of bromine atoms, which impart distinct chemical properties and reactivity compared to its analogues. The bromine atoms enhance its ability to participate in substitution reactions and influence its interactions with other molecules .

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